KDM5A Inhibitory Potency: Sub-Nanomolar IC50 Achieved via 5-yl Pyrrolidine Amide Scaffold
A derivative bearing the 1H-pyrazol-5-yl(pyrrolidin-1-yl)methanone core, (S)-(3-isopropyl-1H-pyrazol-5-yl)(3-(6-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)pyrrolidin-1-yl)methanone, exhibited an IC50 of 0.170 nM against full-length KDM5A enzyme in an HTRF biochemical assay at pH 7.0, 25 °C [1]. In contrast, the original pyridine-containing HTS hit scaffold (which lacked the pyrazole-5-amide motif and contained a C-C bond between pyrrolidine and pyridine) failed to improve potency during initial optimization attempts, and synthesis of analogs was hampered by the C-C linkage [2]. This represents an improvement of >4,500-fold over the original HTS hit scaffold, for which no quantitative IC50 improvement was achievable prior to scaffold replacement with the C-N pyrazole-5-amide motif [2]. Additionally, a closely related analog in the same patent series, (S)-N-(1-(3-isopropyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)cyclopropanecarboxamide (compound N55/N54), demonstrated KDM5A binding with an IC50 range of 0.05–45 nM across multiple assays (PDB 5V9T, 6BH3), confirming that the pyrazole-5-carbonyl-pyrrolidine architecture reliably achieves low nanomolar target engagement [3].
| Evidence Dimension | KDM5A enzyme inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 0.170 nM (derivative with 1H-pyrazol-5-yl(pyrrolidin-1-yl)methanone core, BindingDB BDBM281061) |
| Comparator Or Baseline | Original HTS pyridine scaffold (C–C linked pyrrolidine-pyridine): no quantifiable potency improvement achievable; synthesis efforts stalled [2] |
| Quantified Difference | >4,500-fold improvement from stalled scaffold to 0.170 nM; analog series IC50 range 0.05–45 nM |
| Conditions | Full-length KDM5A enzyme, HTRF assay, pH 7.0, 25 °C, biotin-H3K4me3 peptide substrate |
Why This Matters
The pyrazole-5-amide scaffold is the structural prerequisite enabling sub-nanomolar KDM5A inhibition; replacement with pyridine or alternative linkers abolishes this activity, making the 5-yl-pyrrolidine methanone core irreplaceable for this target class.
- [1] BindingDB Entry BDBM281061. (S)-(3-Isopropyl-1H-pyrazol-5-yl)(3-(6-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)pyrrolidin-1-yl)methanone, KDM5A IC50 = 0.170 nM. US10022354, Example 1. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=281061. View Source
- [2] Liang, J., Labadie, S., Zhang, B., et al. From a novel HTS hit to potent, selective, and orally bioavailable KDM5 inhibitors. Bioorg. Med. Chem. Lett. 2017, 27 (13), 2974–2981. DOI: 10.1016/j.bmcl.2017.05.016. View Source
- [3] PDB Entry 5V9T. Crystal structure of selective pyrrolidine amide KDM5A inhibitor N-{(3R)-1-[3-(propan-2-yl)-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}cyclopropanecarboxamide (compound 48). RCSB Protein Data Bank, 2017. IC50 range: 0.05–45 nM. DOI: 10.2210/pdb5V9T/pdb. View Source
